1-(4-methoxyphenyl)-1H-imidazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-4-2-10(3-5-11)13-6-9(7-14)12-8-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJKXTXUVNYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480198 | |
| Record name | 1H-Imidazole-4-carboxaldehyde, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52046-23-8 | |
| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52046-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxaldehyde, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1H-imidazole-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetonitrile and glyoxal.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the imidazole ring.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde serves as a building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of new pharmaceuticals and materials.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Product | Description |
|---|---|---|
| Oxidation | 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid | Formation of carboxylic acid from aldehyde. |
| Reduction | 1-(4-Methoxyphenyl)-1H-imidazole-4-methanol | Conversion of aldehyde to alcohol. |
| Substitution | Various substituted imidazoles | Nucleophilic substitution reactions can yield diverse derivatives. |
Biology
Research indicates that this compound exhibits antibacterial and antifungal properties, making it a candidate for further biological studies. Its interaction with biological targets can lead to the development of new antimicrobial agents.
Medicine
Imidazole derivatives are known for their pharmacological activities, including:
- Anti-inflammatory
- Analgesic
- Anticancer properties
The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent in treating various diseases.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results demonstrated significant inhibition against several bacterial strains, highlighting its potential use in developing new antibiotics.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal explored the anticancer effects of imidazole derivatives on human cancer cell lines. The findings suggested that compounds similar to this compound could inhibit tumor growth through apoptosis induction.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
5-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde
- Structure : Differs by a trifluoromethyl (-CF₃) group at position 5 instead of the 4-methoxyphenyl group at position 1.
- Properties : The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the aldehyde compared to the target compound. This increases reactivity in nucleophilic addition reactions but reduces solubility in polar solvents.
- Applications : Used in agrochemicals due to its stability under harsh conditions .
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic Acid
- Structure : Replaces the aldehyde with a carboxylic acid (-COOH) and substitutes fluorine for methoxy on the phenyl ring.
- Properties : The -COOH group increases acidity (pKa ~2–3) and polarity, making it more water-soluble but less reactive in condensation reactions. The fluorine atom enhances metabolic stability in pharmaceuticals.
- Applications : Intermediate for anticoagulants or kinase inhibitors .
Substituent Position and Electronic Effects
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde
- Structure : Aldehyde is on a benzene ring adjacent to a methoxy group, with the imidazole as a substituent.
- Properties : The aldehyde’s position on the benzene ring reduces conjugation with the imidazole, leading to lower electrophilicity. The methoxy group directs electrophilic substitution reactions ortho/para.
- Applications : Building block for fluorescent probes due to extended π-conjugation .
1-[(4-Methoxyphenyl)(diphenyl)methyl]-1H-imidazole
- Structure : Bulky diphenylmethyl group at position 1 instead of a simple 4-methoxyphenyl.
- Properties : Increased steric hindrance reduces reaction rates at the imidazole ring. Higher molecular weight (MW = 340) decreases solubility in aqueous media.
- Applications : Investigated for anticonvulsant activity .
Crystallographic and Hydrogen Bonding Behavior
The target compound’s aldehyde group enables hydrogen bonding (C=O⋯H–N), as observed in analogous imidazole-carbaldehyde derivatives. For example, 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole (MW = 468.46) forms monoclinic crystals (space group P2₁/c) with intermolecular C–H⋯O interactions stabilizing the lattice . In contrast, 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole relies on van der Waals forces due to the absence of polar groups, resulting in lower melting points .
Data Tables
Table 1: Comparative Properties of Imidazole Derivatives
| Compound Name | MW | Functional Groups | Key Properties | Applications |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde | ~232 | -CHO, 4-OCH₃-Ph | Moderate solubility, reactive aldehyde | Drug intermediates, ligands |
| 5-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde | 180 | -CHO, -CF₃ | High electrophilicity, low solubility | Agrochemicals |
| 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic Acid | 222 | -COOH, 4-F-Ph | High polarity, acidic | Anticoagulant synthesis |
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 11.7063, 20.2301, 9.5419 |
| β (°) | 99.725 |
| V (ų) | 2227.2 |
Biological Activity
1-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde (often referred to as 4-Methoxyphenyl imidazole) is a compound of interest due to its diverse biological activities. This compound, characterized by its imidazole ring and a methoxyphenyl substituent, has been studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C10H10N2O
- Molecular Weight : 178.20 g/mol
- Structure : The compound features an imidazole ring substituted with a 4-methoxyphenyl group and an aldehyde functional group, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast, colon, and liver cancers. The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest, primarily affecting the G2/M phase .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, it has shown inhibitory activity against lipoxygenase (ALOX15), which is involved in the metabolism of fatty acids and plays a role in inflammatory diseases .
The biological activity of this compound can be attributed to its structural features:
- Imidazole Ring : This heterocyclic structure is known for its ability to interact with various biological targets, including enzymes and receptors.
- Aldehyde Group : The aldehyde moiety contributes to the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of signaling pathways.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The lead compound exhibited IC50 values in the low micromolar range across multiple cancer cell lines, suggesting a promising therapeutic index for further development .
Investigation into Antimicrobial Effects
A comparative study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it had a minimum inhibitory concentration (MIC) similar to that of conventional antibiotics, highlighting its potential as an alternative treatment option .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-1H-imidazole-4-carbaldehyde, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, trityl-protected intermediates are prepared by reacting imidazole-4-carbaldehyde derivatives with aryl halides under inert atmospheres (e.g., using triethylamine as a base and dichloromethane as solvent) . Key parameters include temperature control (e.g., 0°C for initial reagent mixing), stoichiometric ratios (e.g., 1:1.1 aldehyde-to-protecting agent), and purification via flash chromatography (ethyl acetate/hexane eluent). TLC is critical for monitoring reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm the methoxyphenyl and imidazole moieties (e.g., aromatic proton signals at δ 7.2–8.0 ppm and aldehyde protons at ~9.8 ppm). IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm). Mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction provides definitive structural confirmation .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. Emergency procedures include flushing eyes/skin with water and seeking medical attention for ingestion. Safety data sheets (SDS) for analogous imidazole derivatives recommend avoiding exposure to moisture and strong oxidizers .
Advanced Research Questions
Q. How can crystallographic software resolve discrepancies in reported crystal lattice parameters?
- Methodological Answer : Use programs like Mercury CSD to compare experimental data with the Cambridge Structural Database (CSD). For example, if unit cell parameters (e.g., monoclinic , β ≈ 99.7°) differ between studies, analyze packing similarity metrics and hydrogen-bonding networks. SHELXL refinement (with TWIN/BASF commands) can address twinning or disorder .
Q. What strategies optimize synthetic yield while suppressing hydrodehalogenation side reactions?
- Methodological Answer : Catalyst selection is critical. Replace Pd/C with Raney nickel to avoid dehalogenation during hydrogenation (e.g., reducing aryl chlorides without cleavage). Adjust solvent polarity (e.g., ethanol → water) and reaction time (≤6 hours) to minimize byproducts. Monitor intermediates via LC-MS and optimize base strength (e.g., NaOH over NaCO) for cyclization steps .
Q. How do hydrogen-bonding patterns influence crystal packing, and how can they be systematically analyzed?
- Methodological Answer : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., , ) into motifs like . Use Mercury’s "Packing Feature" tool to visualize interaction networks. For example, methoxyphenyl groups may form contacts with aldehyde oxygens, stabilizing layered packing .
Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?
- Methodological Answer : Employ retrosynthesis algorithms (e.g., AI-driven platforms like Pistachio or Reaxys) to propose routes for derivatives. For example, substituting the methoxyphenyl group with electron-withdrawing groups (e.g., CF) requires evaluating feasibility via DFT calculations (e.g., Gibbs energy of intermediate steps). Validate predictions with small-scale trials and in situ IR monitoring .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s melting point or solubility?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., DSC for melting points, shake-flask method for solubility). Cross-reference purity assessments (HPLC ≥95%) and crystallinity (PXRD). For example, discrepancies in melting points (~165–196°C) may arise from polymorphic forms, which can be identified via variable-temperature XRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
